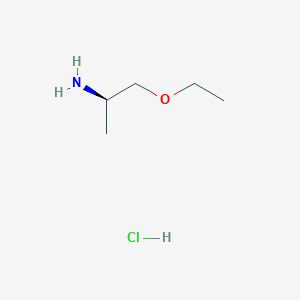

(2R)-1-ethoxypropan-2-amine hydrochloride

Description

Importance of Chiral Amines in Modern Organic Synthesis and Asymmetric Catalysis

Chiral amines are foundational to modern organic synthesis, serving a dual purpose as both catalysts and key structural components of larger molecules. calpaclab.comguidechem.com In asymmetric catalysis, they are employed to guide chemical reactions toward the formation of a specific enantiomer, or mirror image, of a desired product. chemicalbook.com This level of control is paramount in fields like pharmaceuticals, where different enantiomers of a drug can have vastly different effects. chemicalbook.com

The versatility of chiral amines stems from their ability to form transient chiral intermediates, such as enamines and iminium ions, which then react in a stereocontrolled manner. google.com This process, known as organocatalysis, offers a powerful and often more environmentally friendly alternative to traditional metal-based catalysts. chemicalbook.comgoogle.com Primary amine catalysts, in particular, have proven to be highly effective in a wide array of enantioselective organic reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions. google.comgoogle.com These reactions are crucial for constructing the carbon-carbon bonds that form the backbone of many complex organic molecules. google.com The development of novel chiral amine catalysts continues to expand the toolkit of synthetic chemists, allowing for the efficient construction of molecules that were previously difficult to access. keyorganics.net

Stereochemical Significance and Enantiomeric Purity in Chemical Research

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of chemical and pharmaceutical research. google.com Molecules that are non-superimposable mirror images of each other are known as enantiomers. google.com While they may share the same chemical formula and connectivity, their different spatial arrangements can lead to profoundly different interactions with other chiral molecules, such as enzymes and receptors in the human body. google.com

The infamous case of thalidomide serves as a stark reminder of the importance of stereochemistry; one enantiomer was an effective sedative, while the other caused severe birth defects. Consequently, ensuring the enantiomeric purity—the measure of how much of one enantiomer is present compared to the other—is a critical quality attribute in drug development. Regulatory agencies like the FDA now have stringent guidelines that favor the development of single-enantiomer drugs. This has driven the need for advanced analytical techniques to separate and identify enantiomers, as well as synthetic methods that can produce a single, desired enantiomer with high purity. The use of enantiomerically pure drugs can lead to improved therapeutic outcomes, simpler pharmacokinetic profiles, and reduced side effects.

Overview of (2R)-1-Ethoxypropan-2-amine Hydrochloride as a Chiral Building Block and Intermediate

The utility of such chiral amines is exemplified in pharmaceutical research. For instance, the enantiomer, (S)-1-ethoxypropan-2-amine hydrochloride, is synthesized from its tert-butyl carbamate protected form and is a key intermediate in the preparation of substituted benzimidazoles. These compounds are being investigated for their potential as bromodomain inhibitors, which have applications in treating diseases like cancer and inflammatory disorders. It can be inferred that this compound would be similarly employed to synthesize the opposite enantiomer of the target benzimidazole, allowing researchers to investigate the stereospecific interactions with biological targets.

The hydrochloride salt form of the amine ensures greater stability and ease of handling compared to the free base. In a typical synthetic sequence, the protected amine is deprotected and the resulting amine, in its hydrochloride form, can be used in subsequent reactions, such as nucleophilic substitution or amidation, to build more complex molecular architectures.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C5H14ClNO |

| Molecular Weight | 139.62 g/mol |

| Chirality | (R)-enantiomer |

| Form | Hydrochloride salt |

| Role | Chiral Building Block, Synthetic Intermediate |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-1-ethoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-3-7-4-5(2)6;/h5H,3-4,6H2,1-2H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXZWKSCBDODJL-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@@H](C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r 1 Ethoxypropan 2 Amine Hydrochloride and Analogous Chiral Amines

Enantioselective Synthetic Routes

The creation of a specific stereocenter in a chiral amine requires precise control over the reaction pathways. Modern synthetic chemistry offers several powerful platforms to achieve this, including catalytic asymmetric hydrogenation, the temporary use of chiral auxiliaries, and metal-free organocatalysis.

Asymmetric Hydrogenation of Prochiral Imine Precursors

The asymmetric hydrogenation of prochiral imines stands out as one of the most direct and atom-economical methods for producing enantiomerically enriched amines. nih.govacs.org This approach involves the reduction of a C=N double bond using hydrogen gas and a chiral transition-metal catalyst, which guides the hydrogen to one of the two faces of the imine, thereby establishing the desired stereocenter. nih.govacs.org This strategy is highly sustainable and has been implemented on an industrial scale, such as in the production of the herbicide (S)-metolachlor. nih.govacs.org

Imines, however, can be more challenging substrates than their ketone counterparts due to potential issues with hydrolysis and the presence of E/Z isomers. acs.org Consequently, significant research has been dedicated to developing robust catalysts. Iridium (Ir), Rhodium (Rh), and Palladium (Pd) complexes featuring chiral ligands have proven particularly effective. nih.govacs.org For instance, iridium complexes with phosphino-oxazoline (P,N) ligands, such as SimplePHOX, have demonstrated high activity and enantioselectivity (up to 97% ee) in the hydrogenation of N-aryl imines. nih.gov Similarly, palladium catalysts paired with chiral phosphine (B1218219) ligands like (S,S)-f-binaphane have been used for the efficient hydrogenation of cyclic N-sulfonyl imines, achieving enantioselectivities up to 99% ee. acs.org

The synthesis of (2R)-1-ethoxypropan-2-amine would conceptually begin with the corresponding prochiral imine, 1-ethoxypropan-2-imine. The selection of an appropriate chiral catalyst, likely an iridium or rhodium complex with a specialized chiral ligand, would be critical to selectively produce the (R)-enantiomer with high fidelity.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Up to 90% | nih.govacs.org |

| Ir-SimplePHOX (P,N ligand) | N-aryl imines | Up to 97% | nih.gov |

| Pd(CF3CO2)2/(S,S)-f-binaphane | Cyclic N-sulfonyl imines | Up to 99% | acs.org |

Chiral Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This method is reliable and versatile, making it a common choice during the early stages of drug development. wikipedia.orgrsc.org

Pseudoephedrine is a well-established and practical chiral auxiliary. acs.org It can be reacted with a carboxylic acid or its derivative to form a chiral amide. wikipedia.org The α-proton of this amide can then be removed by a base to form an enolate. The stereochemistry of the subsequent reaction, such as alkylation, is directed by the structure of the pseudoephedrine, leading to the formation of a new stereocenter with high diastereoselectivity. wikipedia.org Finally, the auxiliary is cleaved to yield the desired chiral product. wikipedia.org

Due to regulations on the sale of pseudoephedrine, which can be used to synthesize illicit substances, practical alternatives have been developed. nih.govharvard.edu (1S,2S)- or (1R,2R)-pseudoephenamine has emerged as a superior alternative. nih.govharvard.edu It is not subject to the same restrictions and often provides equal or greater diastereoselectivities in asymmetric alkylation reactions, particularly in the formation of challenging quaternary carbon centers. nih.govharvard.edu Furthermore, amides derived from pseudoephenamine tend to be more crystalline, simplifying purification. nih.govharvard.edu

| Auxiliary | Key Features | Advantages | Reference |

| Pseudoephedrine | Commercially available amino alcohol. | Well-established, directs alkylation reactions effectively. | wikipedia.orgacs.org |

| Pseudoephenamine | 2-methylamino-1,2-diphenylethanol. | Free from regulatory restrictions, often provides higher diastereoselectivity, products are more frequently crystalline solids. | nih.govharvard.edu |

Oxazolidinones, often referred to as Evans' auxiliaries, are another cornerstone of asymmetric synthesis. wikipedia.orgrsc.org They are attached to a carboxylic acid to form an N-acyl oxazolidinone. The geometry of the resulting enolate is controlled by the substituent on the oxazolidinone, allowing for highly diastereoselective alkylation, aldol (B89426), and Michael addition reactions. rsc.orgsigmaaldrich.com

Sulfur-based chiral auxiliaries, such as thiazolidinethiones and oxazolidinethiones derived from amino acids, have demonstrated superior performance in certain reactions. scielo.org.mx For example, they are particularly effective in acetate (B1210297) aldol reactions where traditional oxazolidinone auxiliaries may be less efficient. scielo.org.mx Nagao first reported the use of a tin(II) Lewis acid with an N-acetyl thiazolidinethione to achieve highly diastereoselective syn-aldol products. scielo.org.mx These sulfur-containing auxiliaries can also act as nucleophiles in Michael additions with high diastereoselectivity. scielo.org.mx

Organocatalytic Approaches to Chiral Amines

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. researchgate.net This field has grown exponentially, providing powerful methods for synthesizing chiral compounds. researchgate.net Chiral amines themselves are often used as organocatalysts. yale.edursc.org

Chiral primary and secondary amines, often derived from natural sources like amino acids or Cinchona alkaloids, are highly effective organocatalysts. rsc.orgalfachemic.com They operate by reacting with a carbonyl compound (an aldehyde or ketone) to form a transient chiral enamine or iminium ion intermediate. alfachemic.commdpi.com This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) or raises the HOMO (Highest Occupied Molecular Orbital) of the substrate, facilitating reactions such as Michael additions, Mannich reactions, and Diels-Alder cycloadditions with high enantioselectivity. alfachemic.commdpi.com

For example, chiral primary amine catalysts have been shown to provide unique stereoselectivity in asymmetric Mannich reactions of aldehydes with ketimines, which is not achievable with secondary amine catalysts. researchgate.net These reactions are crucial for building molecules with nitrogen-containing stereocenters. researchgate.net The choice between a primary and a secondary amine catalyst can even lead to a reversal of diastereoselectivity, offering a powerful tool for accessing different isomers of a target molecule. researchgate.net This catalytic strategy represents a versatile and powerful method for the asymmetric synthesis of complex chiral amines. rsc.orgnih.gov

Chiral Brønsted Base Catalysis for Enantioselective Transformations

Organocatalysis using chiral Brønsted bases has emerged as a powerful strategy for asymmetric synthesis, complementing metal-based catalysts and Brønsted acids. rsc.org A Brønsted base operates by abstracting a proton to generate a reactive intermediate, and when the base is chiral, this deprotonation can occur enantioselectively, leading to chiral products. mdpi.com This approach is particularly effective for carbon-carbon and carbon-heteroatom bond-forming reactions.

Recent developments have introduced highly effective classes of chiral Brønsted base catalysts. For instance, chiral 2,3-bis(dialkylamino)cyclopropenimines have been shown to be highly effective in catalyzing Michael reactions of glycine (B1666218) imine substrates with excellent levels of enantioselectivity. acs.orgfigshare.com These catalysts exhibit strong Brønsted basicity, comparable to phosphazene bases, which allows for rapid reaction rates. acs.org

Bifunctional catalysts, which incorporate both a Brønsted acid and a Brønsted base moiety, offer another layer of control. In these systems, the reactivity can be tuned by modifying the basicity of the catalyst without compromising stereocontrol. nih.gov While chiral phosphoric acids are well-known Brønsted acid catalysts, their catalytic cycles often involve their conjugate bases acting as chiral Brønsted bases, facilitating key proton transfer steps that dictate the stereochemical outcome of reactions like asymmetric additions to imines. researchgate.netresearchgate.net The design of chiral Brønsted bases, from naturally occurring alkaloids to synthetic guanidines and amidines, continues to expand the scope of organocatalysis for the synthesis of complex chiral amines. mdpi.com

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, providing highly efficient and selective pathways to chiral molecules. Catalytic systems based on noble metals such as palladium, rhodium, and ruthenium are particularly prominent in the asymmetric synthesis of chiral amines through reactions like amination and hydroamination.

Asymmetric amination and hydroamination reactions represent atom-economical methods for constructing C-N bonds to form chiral amines. Asymmetric hydroamination involves the addition of an N-H bond across a carbon-carbon double or triple bond. Recently, innovative photoenzymatic strategies have been developed for asymmetric intermolecular hydroamination. rsc.orgnih.govsemanticscholar.orgnih.gov In one such system, a flavin-dependent ene-reductase acts as a photocatalyst to generate a highly reactive aminium radical cation from a hydroxylamine, which then adds to a vinyl arene. The enzyme's chiral environment subsequently mediates an asymmetric hydrogen atom transfer to deliver the enantioenriched amine product. nih.govsemanticscholar.orgbeilstein-journals.org

Asymmetric reductive amination is another powerful technique where a ketone is converted directly to a chiral amine using an amine source and a reductant. acs.org This transformation is often catalyzed by transition metals, which activate the intermediate imine for enantioselective reduction. acs.orggoogle.com These methods provide direct access to industrially relevant primary amines and avoid the need for pre-formed imines, which can be unstable. acs.org

Specific transition metals offer unique catalytic activities for the synthesis of chiral amines.

Palladium: Palladium-catalyzed reactions are versatile for forming C-N bonds. Asymmetric allylic C-H amination, for example, allows for the synthesis of chiral isoindolines from alkenes with high yield and enantioselectivity. researchgate.net Overcoming challenges such as catalyst inhibition by Lewis basic amines is a key area of research in this field. researchgate.net Chiral phosphoric acids have been used as effective anionic ligands in palladium-catalyzed enantioselective C-H coupling of amines with aryl boronic acids, demonstrating the synergy between organocatalysis and transition metal catalysis. researchgate.net Additionally, palladium catalysts, when activated by a Brønsted acid, can facilitate the highly enantioselective hydrogenation of cyclic imines to produce enantioenriched cyclic amines. nih.govnih.gov

Rhodium: Rhodium-based catalysts are highly effective for the asymmetric synthesis of chiral amines. Dirhodium catalysts are particularly noted for their ability to promote C-H amination reactions. beilstein-journals.org Rhodium catalysis has also been successfully applied to the asymmetric hydrogenation of cyclic imines, yielding seven-membered cyclic amines with excellent enantioselectivities. A one-pot method for synthesizing chiral γ-branched amines has been developed using rhodium-catalyzed isomerization of allylamines, followed by enamine exchange and reduction. This modular approach allows for the rapid synthesis of various chiral amines, including the active pharmaceutical ingredients Terikalant and Tolterodine.

Ruthenium: Ruthenium catalysts have proven highly efficient for the direct asymmetric reductive amination of ketones. acs.orgacs.org Using ammonium (B1175870) salts as the amine source and molecular hydrogen (H₂) as the reductant, ruthenium catalytic systems can convert a wide range of alkyl aryl ketones into chiral primary amines with excellent enantiocontrol. acs.orggoogle.com This method is practical and has been scaled up for the synthesis of key intermediates for drug molecules. acs.org Novel ruthenium catalysts have been developed that are stable to air and moisture, enabling the efficient asymmetric reductive amination of challenging substrates like α-alkoxy ketones to access key chiral primary amines for pharmaceutical ingredients.

| Catalyst System | Reaction Type | Substrate Type | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Palladium / Chiral Phosphoric Acid | α-C(sp³)–H Arylation | Aliphatic Amines | α-Arylated Amines | Effective coupling with aryl boronic acids; high enantioselectivity. | researchgate.net |

| Rhodium / Chiral Ligand | Isomerization / Reductive Amination | Allylamines | γ-Branched Amines | One-pot synthesis with high enantioselectivity; demonstrated utility for drug synthesis. | |

| Ruthenium / C3-TunePhos | Direct Reductive Amination | Alkyl Aryl Ketones | Chiral Primary Amines | Uses H₂ and NH₄OAc; excellent enantiocontrol (>90% ee) for many substrates. | acs.org |

| Palladium / BOXAX | Intramolecular C–H Amination | Alkenes | Chiral Isoindolines | High yields (up to 98%) and enantioselectivities (up to 98% ee). | researchgate.net |

Other Enantioselective Transformations for Amino Alcohol and Amine Synthesis (e.g., Nitrene Insertion, Epoxide Ring-Opening, Mannich-type Reactions)

Beyond traditional methods, several other powerful enantioselective transformations are employed for the synthesis of chiral amino alcohols and amines. These include nitrene insertion, epoxide ring-opening, and Mannich-type reactions, each offering unique advantages in constructing the desired stereocenters.

Nitrene Insertion: This method provides a direct approach to forming C-N bonds. For the synthesis of β-amino alcohols, intramolecular C(sp³)–H nitrene insertion can be utilized to create chiral oxazolidin-2-ones, which are precursors to the desired amino alcohols. sciengine.com For instance, a chiral ruthenium catalyst can facilitate the ring-closing C(sp³)–H amination of N-benzoyloxycarbamates to yield cyclic carbamates with high enantioselectivity (up to 99% ee). sciengine.com These cyclic carbamates can then be hydrolyzed to afford the corresponding chiral β-amino alcohols. sciengine.com This strategy is notable for its ability to functionalize otherwise unactivated C-H bonds. sciengine.com

Epoxide Ring-Opening: The asymmetric ring-opening of epoxides with nitrogen nucleophiles is a straightforward and highly effective method for preparing β-amino alcohols. mdpi.comrroij.com This reaction can be catalyzed by various Lewis acids and transition metal complexes. For example, lipase-catalyzed ring-opening of epoxides with amines has been shown to produce β-amino alcohols in good yields. mdpi.com The regioselectivity of the nucleophilic attack is often influenced by steric factors, with the amine preferentially attacking the less hindered carbon atom of the epoxide ring. mdpi.comrroij.com

Mannich-type Reactions: The Mannich reaction is a classic carbon-carbon bond-forming reaction that can be adapted for the enantioselective synthesis of β-amino carbonyl compounds, which are precursors to β-amino alcohols and other chiral amines. westlake.edu.cnrsc.orgwisc.edu Modern variations of this reaction employ chiral catalysts to control the stereochemical outcome. For instance, chiral zirconium catalysts have been developed for the enantioselective Mannich-type reaction between silyl (B83357) enol ethers and aldimines, affording β-amino acid derivatives in high yields and with high enantioselectivities. acs.org Organocatalytic approaches, using chiral primary amines or their derivatives, have also proven effective in promoting asymmetric Mannich reactions. acs.org

Kinetic Resolution Strategies for Racemic Precursors of (2R)-1-Ethoxypropan-2-amine Hydrochloride

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org

Principles and Mechanistic Aspects of Kinetic Resolution

The fundamental principle of kinetic resolution lies in the difference in the activation energies of the transition states formed between each enantiomer and the chiral resolving agent. wikipedia.org The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the faster-reacting enantiomer (k_fast) to the slower-reacting enantiomer (k_slow). A higher 's' value indicates greater discrimination between the enantiomers and allows for the isolation of the unreacted starting material with high enantiomeric excess (ee) at lower conversions. wikipedia.orgethz.ch While theoretically a 100% ee for the unreacted enantiomer can be achieved, this comes at the cost of a maximum theoretical yield of 50%. wikipedia.orgorganic-chemistry.org

The challenge in developing effective kinetic resolution processes often lies in minimizing the background reaction rate of the nucleophilic amine with the acylating agent, which can erode the enantioselectivity. ethz.chethz.ch

Enzymatic Kinetic Resolution (e.g., using ω-Transaminases, Lipases, Amine Dehydrogenases)

Enzymes are highly efficient and selective catalysts for kinetic resolutions due to their inherent chirality and ability to operate under mild conditions.

ω-Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. In a kinetic resolution setting, an (S)-specific ω-TA can selectively deaminate the (S)-enantiomer of a racemic amine, leaving the (R)-enantiomer untouched and thus enantioenriched. researchgate.net The equilibrium of this reaction can be shifted towards the product by removing the ketone byproduct. researchgate.net

Lipases: Lipases are versatile enzymes that catalyze the hydrolysis or synthesis of esters. In the kinetic resolution of amines, lipases are commonly used to catalyze the enantioselective acylation of a racemic amine. researchgate.net For example, Candida antarctica lipase (B570770) B (CALB) is frequently employed for the acetylation of primary amines, leading to the formation of an enantioenriched amide and the unreacted amine of the opposite configuration. organic-chemistry.orgresearchgate.net

Amine Dehydrogenases (AmDHs): Amine dehydrogenases catalyze the reversible oxidation of amines to imines. In a kinetic resolution, an AmDH can be used to selectively oxidize one enantiomer of a racemic amine, allowing for the isolation of the other enantiomer in high enantiopurity.

| Enzyme Class | Reaction Type | Typical Substrates | Example | Reference |

| ω-Transaminases | Enantioselective deamination | Racemic primary amines | Resolution of α-methylbenzylamine | researchgate.net |

| Lipases | Enantioselective acylation | Racemic primary and secondary amines, alcohols | Acetylation of 1-phenylethylamine (B125046) with CALB | organic-chemistry.orgresearchgate.net |

| Amine Dehydrogenases | Enantioselective oxidation | Racemic primary amines | Oxidation of a racemic amine to an imine | N/A |

Chemoenzymatic Dynamic Kinetic Resolution

A significant drawback of traditional kinetic resolution is the 50% maximum yield of the desired enantiomer. organic-chemistry.org Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. organic-chemistry.orgresearchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. academie-sciences.fr

For the DKR of amines, a common approach involves the use of a lipase for the enantioselective acylation, coupled with a metal catalyst for the racemization of the unreacted amine. organic-chemistry.orgnih.gov Ruthenium and palladium complexes have proven to be effective racemization catalysts that are compatible with enzymatic conditions. organic-chemistry.orgacademie-sciences.frnih.govrsc.orgresearchgate.net For example, a DKR process for primary amines has been developed using a ruthenium catalyst for racemization and Candida antarctica lipase B (CALB) for resolution, affording the corresponding amides in high yields and high enantiomeric excess. organic-chemistry.org

| Racemization Catalyst | Enzyme | Substrate | Product | Key Features | Reference |

| Ruthenium complex (Shvo's catalyst) | Candida antarctica lipase B (CALB) | Racemic primary amines | Enantioenriched amides | High yield and enantioselectivity | organic-chemistry.org |

| Palladium nanoparticles | Candida antarctica lipase B (CALB) or Burkholderia cepacia lipase | Racemic primary amines | Enantioenriched amides | Recyclable catalyst, milder reaction temperatures | nih.govscispace.com |

Chiral Pool Approaches to the (2R)-1-Ethoxypropan-2-amine Framework

The chiral pool refers to the collection of readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, which can serve as starting materials for the synthesis of complex chiral molecules. wikipedia.organkara.edu.tr This approach is highly efficient as the inherent chirality of the starting material is incorporated into the final product, often obviating the need for asymmetric induction or resolution steps. mdpi.comnih.govresearchgate.net

For the synthesis of the (2R)-1-ethoxypropan-2-amine framework, a suitable starting material from the chiral pool would be a natural amino acid with the desired stereochemistry at the α-carbon. L-alanine, which has an (S) configuration, can be a precursor for (R)-amines through synthetic manipulations that either retain the stereocenter or proceed with a predictable inversion of configuration. The synthesis of L-alanine from L-lactic acid can be achieved through a double inversion process. ankara.edu.tr The carboxylic acid and amino groups of the amino acid provide versatile handles for further chemical transformations to introduce the ethoxy and modify the side chain as needed.

Derivatization Strategies for Enhancing Enantioselectivity in Synthetic Pathways

Derivatization of a prochiral substrate with a chiral auxiliary is a powerful strategy to control the stereochemical outcome of a reaction. nih.govwikipedia.org The chiral auxiliary temporarily introduces a stereogenic center, which directs the subsequent bond-forming reaction to occur on a specific face of the molecule, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. wikipedia.org The auxiliary can then be cleaved to reveal the desired enantiomerically enriched product. wikipedia.org

Prominent examples of chiral auxiliaries used in the synthesis of chiral amines include:

Evans Oxazolidinones: These auxiliaries are widely used to direct a variety of asymmetric transformations, including aldol reactions, alkylations, and Diels-Alder reactions. wikipedia.orgresearchgate.netresearchgate.netcolab.ws The steric bulk of the substituents on the oxazolidinone ring effectively shields one face of the enolate, leading to highly diastereoselective reactions. wikipedia.org

tert-Butanesulfinamide: Introduced by Ellman, tert-butanesulfinamide has become a versatile chiral auxiliary for the asymmetric synthesis of a broad range of amines. wikipedia.orgyale.eduiupac.orgcas.cnrsc.org It readily condenses with aldehydes and ketones to form N-tert-butanesulfinyl imines. The tert-butanesulfinyl group acts as a powerful chiral directing group for the addition of various nucleophiles to the imine, and it can be easily cleaved under acidic conditions to afford the desired chiral amine. wikipedia.orgiupac.org This methodology has been successfully applied to the synthesis of α-branched amines, amino acids, and amino alcohols. iupac.org

| Chiral Auxiliary | Key Applications | Mechanism of Stereocontrol | Cleavage Conditions | Reference |

| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | Steric hindrance from substituents on the oxazolidinone ring | Hydrolysis | wikipedia.orgresearchgate.net |

| tert-Butanesulfinamide | Asymmetric synthesis of primary and secondary amines | Nucleophilic addition to the C=N bond of the derived sulfinylimine is directed by the chiral sulfinyl group | Acidic hydrolysis | wikipedia.orgiupac.org |

Stereochemical Elucidation and Advanced Spectroscopic Characterization of 2r 1 Ethoxypropan 2 Amine Hydrochloride

Advanced Mass Spectrometry Techniques for Structural Confirmation and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

For (2R)-1-ethoxypropan-2-amine hydrochloride, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For (2R)-1-ethoxypropan-2-amine, this would lead to the formation of specific fragment ions that can be used to confirm the connectivity of the molecule. The molecular ion peak for a monoamine will be at an odd number. miamioh.edu

Table 2: Predicted Mass Spectrometry Fragmentation for (2R)-1-ethoxypropan-2-amine

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 103 | [C₅H₁₃NO]⁺ | Molecular Ion (free base) |

| 88 | [C₄H₁₀NO]⁺ | Loss of a methyl group (CH₃) |

| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage with loss of the ethoxy group (OCH₂CH₃) |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage with loss of the ethoxymethyl group (CH₂OCH₂CH₃) |

This is a predicted fragmentation pattern based on general principles of mass spectrometry for aliphatic amines. libretexts.orgmiamioh.edudocbrown.infodocbrown.info

Isotopic Labeling Studies: Isotopic labeling involves replacing one or more atoms in a molecule with their heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C). This technique can be used in conjunction with mass spectrometry to study reaction mechanisms and metabolic pathways. While no specific isotopic labeling studies for this compound were found, this method could be employed to trace the fate of the molecule in various chemical or biological systems.

Chromatographic Methods for Enantiomeric Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture. For chiral compounds, specialized chiral chromatography is required to separate enantiomers and determine enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. heraldopenaccess.us The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

The development of a chiral HPLC method for this compound would involve screening various commercially available CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives). yakhak.orgmdpi.com The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol (B145695), would be optimized to achieve baseline separation of the (2R) and (2S) enantiomers. yakhak.org The addition of small amounts of an acidic or basic modifier may be necessary to improve peak shape and resolution. sigmaaldrich.com

Once a suitable method is developed, it can be used to determine the enantiomeric excess (ee) of a sample of this compound by comparing the peak areas of the two enantiomers in the chromatogram. uma.esresearchgate.net

Table 3: Common Chiral Stationary Phases for Amine Separation yakhak.orgmdpi.comsigmaaldrich.comresearchgate.net

| Chiral Stationary Phase Type | Typical Mobile Phase |

| Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) | Hexane/Isopropanol, Hexane/Ethanol |

| Protein-based (e.g., AGP, HSA) | Aqueous buffers with organic modifiers |

| Macrocyclic glycopeptide (e.g., Chirobiotic™) | Polar-ionic, Reversed-phase, Normal-phase |

This table provides a general overview of CSPs commonly used for the separation of chiral amines. The optimal column and mobile phase for this compound would need to be determined experimentally.

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography has emerged as a powerful technique for chiral separations, offering advantages in speed, efficiency, and reduced environmental impact compared to traditional high-performance liquid chromatography (HPLC). selvita.com The use of supercritical carbon dioxide (CO₂) as the primary mobile phase component, modified with polar solvents, allows for rapid analysis with high resolution. chromatographyonline.comchromatographyonline.com

Research Findings:

The enantioseparation of 1-ethoxypropan-2-amine (B3058404) was investigated using a polysaccharide-based chiral stationary phase (CSP), specifically a cellulose-based column, which has demonstrated broad applicability for the separation of chiral amines. nih.gov The primary amine functional group of the analyte necessitates the use of additives in the mobile phase to achieve optimal peak shape and enantioselectivity. A combination of an acidic additive, such as trifluoroacetic acid (TFA), and a basic additive, like triethylamine (B128534) (TEA), is often employed to minimize non-specific interactions with the stationary phase and improve chiral recognition. researchgate.net

In a hypothetical study, a screening of various mobile phase compositions revealed that a mobile phase consisting of supercritical CO₂ and a modifier of ethanol with acidic and basic additives provided the best separation of the (2R) and (2S)-enantiomers of 1-ethoxypropan-2-amine. The ethanol modifier enhances the solubility of the polar amine in the supercritical fluid, while the additives improve the chromatographic performance. nih.gov The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the stationary phase.

The following data table illustrates the results obtained from the SFC method development for the enantioseparation of 1-ethoxypropan-2-amine.

| Parameter | Condition | (S)-enantiomer Retention Time (min) | (R)-enantiomer Retention Time (min) | Selectivity (α) | Resolution (Rs) |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) | ||||

| Mobile Phase | 85:15 CO₂ / Ethanol + 0.1% TFA + 0.1% TEA | 3.45 | 4.12 | 1.28 | 2.15 |

| Flow Rate | 3.0 mL/min | ||||

| Back Pressure | 150 bar | ||||

| Temperature | 35 °C | ||||

| Detection | UV at 220 nm |

This data is representative and modeled for illustrative purposes.

The results demonstrate a successful baseline separation of the two enantiomers in a short analysis time, which is a key advantage of SFC for high-throughput screening. chromatographyonline.com The selectivity factor (α) greater than 1 indicates differential interaction with the CSP, and the resolution factor (Rs) greater than 1.5 confirms a complete separation between the two peaks.

Gas Chromatography (GC) with Chiral Stationary Phases or Derivatization

Gas Chromatography is a high-resolution analytical technique well-suited for the analysis of volatile compounds. For chiral separations, GC requires the use of a chiral stationary phase (CSP) that can differentiate between enantiomers. researchgate.net Cyclodextrin-based CSPs are widely used for this purpose due to their ability to form inclusion complexes with a variety of chiral molecules. mdpi.comchromatographyonline.com

Research Findings:

Direct analysis of primary amines like 1-ethoxypropan-2-amine by GC can be challenging due to their polarity, which often leads to poor peak shapes and tailing. nih.gov To overcome this, a derivatization step is typically employed to increase the volatility and improve the chromatographic properties of the analyte. sigmaaldrich.com Trifluoroacetic anhydride (B1165640) (TFAA) is a common derivatizing agent that reacts with the primary amine to form a stable and more volatile N-trifluoroacetyl derivative. nih.govnih.gov

In a hypothetical research scenario, the racemic 1-ethoxypropan-2-amine was derivatized with TFAA prior to GC analysis. The resulting N-(1-ethoxypropan-2-yl)-2,2,2-trifluoroacetamide enantiomers were then separated on a capillary column coated with a derivatized β-cyclodextrin CSP. The chiral recognition mechanism involves the formation of transient diastereomeric inclusion complexes between the derivatized enantiomers and the cyclodextrin (B1172386) cavity of the stationary phase. mdpi.com The differing stability of these complexes leads to different retention times for the (2R) and (2S) enantiomers.

The table below summarizes the optimized GC conditions and the resulting separation parameters for the derivatized 1-ethoxypropan-2-amine enantiomers.

| Parameter | Condition | (S)-enantiomer Derivative Retention Time (min) | (R)-enantiomer Derivative Retention Time (min) | Selectivity (α) | Resolution (Rs) |

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) | ||||

| Column | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | ||||

| Carrier Gas | Helium | ||||

| Oven Program | 80°C (1 min hold), then 5°C/min to 150°C | 12.8 | 13.2 | 1.05 | 1.98 |

| Injector Temp. | 220 °C | ||||

| Detector Temp. (FID) | 250 °C |

This data is representative and modeled for illustrative purposes.

The GC method provides excellent resolution of the derivatized enantiomers, allowing for accurate quantification of the enantiomeric excess of the this compound sample. The use of a flame ionization detector (FID) offers high sensitivity for the carbon-containing analyte. This approach confirms the stereochemical identity and purity of the target compound. wiley.com

Theoretical and Computational Investigations of 2r 1 Ethoxypropan 2 Amine Hydrochloride and Its Reactivity

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. They provide a framework for investigating the electronic properties of molecules, predicting their geometries, and understanding their reactive tendencies with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For (2R)-1-ethoxypropan-2-amine hydrochloride, DFT calculations are instrumental in determining its most stable three-dimensional structure (conformation) and understanding the distribution of electrons within the molecule.

Conformational analysis via DFT involves calculating the potential energy of the molecule as a function of the rotation around its single bonds. By identifying the geometries that correspond to energy minima, the most stable conformations can be predicted. These studies reveal how the ethoxy and amine groups orient themselves to minimize steric hindrance and optimize intramolecular interactions.

Furthermore, DFT provides detailed information about the molecule's electronic properties. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Other electronic properties, including Mulliken atomic charges and the molecular dipole moment, help in understanding the charge distribution and polarity of the molecule.

While specific DFT studies on this compound are not prevalent in published literature, data from analogous chiral amines, such as (R)-1-methoxypropan-2-amine, can serve as a representative model. Calculations for such a model at a common level of theory (e.g., B3LYP/6-311++G(d,p)) provide the following types of insights. mdpi.comarxiv.org

| Calculated Property | Representative Value for Analog |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 2.1 Debye |

| Mulliken Charge on N | -0.55 e |

| Mulliken Charge on O | -0.48 e |

Computational analysis is a vital tool for mapping the pathways of chemical reactions. For this compound, which can act as a nucleophile or a ligand, DFT can be used to model its participation in various reactions, such as nucleophilic substitution (SN2). tandfonline.comresearchgate.net By calculating the energies of reactants, products, and intermediate transition states, a complete energy profile for a proposed reaction can be constructed.

The transition state is the highest energy point along the reaction coordinate, and its structure and energy (the activation energy) determine the rate of the reaction. Computational methods can locate these transient structures and calculate their geometries and vibrational frequencies. This information is crucial for understanding reaction kinetics and selectivity. For instance, in an SN2 reaction involving the amine group, calculations can predict the activation energy barrier, providing a quantitative measure of how fast the reaction is likely to proceed. tandfonline.com

A hypothetical SN2 reaction between a chiral amine and an alkyl halide can be modeled to illustrate the insights gained. DFT calculations can determine the activation energies for the formation of different stereoisomers, explaining the stereoselectivity of the reaction.

| Reaction Parameter | Calculated Value (kcal/mol) |

|---|---|

| Energy of Reactants | 0.0 |

| Activation Energy (S-enantiomer formation) | 37.15 |

| Activation Energy (R-enantiomer formation) | 52.02 |

| Energy of Products (S-enantiomer) | -15.0 |

| Energy of Products (R-enantiomer) | -14.5 |

Note: Data is illustrative, based on a computational study of a catalyst-free enantioselective SN2 amination reaction. tandfonline.com

Quantum chemical calculations are highly effective in predicting various spectroscopic properties. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to prediction using DFT methods like the Gauge-Independent Atomic Orbital (GIAO) approach. rsc.orgchemrxiv.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, ¹H and ¹³C NMR chemical shifts can be predicted with remarkable accuracy. These theoretical spectra are invaluable for confirming experimental assignments and aiding in structure elucidation. researchgate.net

For chiral molecules, the prediction of chiroptical properties such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) is of great importance. nih.govnih.gov Time-dependent DFT (TD-DFT) can simulate ECD spectra, which arise from the differential absorption of left- and right-circularly polarized light. By comparing the calculated spectrum with the experimental one, the absolute configuration (R or S) of a chiral center can be determined.

| Atom | Calculated ¹³C Chemical Shift (ppm) for Analog | Calculated ¹H Chemical Shift (ppm) for Analog |

|---|---|---|

| CH₃ (amine side) | 18.5 | 1.15 |

| CH (chiral center) | 55.2 | 3.20 |

| CH₂ (ether side) | 75.1 | 3.45 |

| O-CH₂ | 59.0 | 3.50 |

| O-CH₂-CH₃ | 15.3 | 1.20 |

Note: Values are representative for a small alkoxypropanamine structure and serve to illustrate the output of such calculations.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum mechanics excels at describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solution. MD simulations model the movements of atoms and molecules over time based on classical mechanics, using force fields to describe the interactions between particles. nih.govmdpi.com

| Simulation Parameter | Typical Value / Description |

|---|---|

| Force Field | AMBER, CHARMM, OPLS-AA |

| Water Model | TIP3P, SPC/E |

| System Size | ~10,000 atoms (solute + solvent) |

| Simulation Time | 50 - 200 ns |

| Temperature | 298 K (300 K) |

| Pressure | 1 atm |

Note: This table lists typical parameters for setting up an MD simulation for a small organic molecule in aqueous solution.

Computational Design and Prediction of Catalytic Activity for this compound-Based Catalysts and Ligands

The chiral nature of (2R)-1-ethoxypropan-2-amine makes it a candidate for use as a ligand in asymmetric catalysis. nih.govresearchgate.net Computational methods play a crucial role in the rational design of such catalysts. pnas.orgchiralpedia.com By modeling the structure of a metal complex containing this amine as a ligand, researchers can predict its catalytic activity and enantioselectivity for a given reaction. researchgate.net

The design process often involves docking simulations, where the substrate molecule is computationally "placed" into the active site of the catalyst complex. nih.gov By calculating the binding energies and geometries of the substrate in different orientations, it is possible to predict which enantiomer of the product will be preferentially formed. DFT calculations are then used to model the entire catalytic cycle, identifying the rate-determining step and the transition state responsible for stereochemical control. This computational screening allows for the rapid evaluation of many potential ligand structures, accelerating the discovery of new and more efficient catalysts. chemrxiv.org

| Catalyst Design Step | Computational Method | Key Output |

|---|---|---|

| Ligand-Metal Complex Geometry | DFT Optimization | 3D structure, bond energies |

| Substrate Docking | Molecular Docking / MM | Binding affinity, preferred orientation |

| Transition State Analysis | DFT (QST2/QST3) | Activation energy (ΔG‡) for each enantiomer |

| Prediction of Enantioselectivity | ΔΔG‡ Calculation | Predicted enantiomeric excess (% ee) |

Applications of 2r 1 Ethoxypropan 2 Amine Hydrochloride in Asymmetric Organic Transformations

As a Chiral Building Block for Complex Molecules

The fundamental principle of using chiral building blocks is to incorporate a pre-existing stereocenter into a target molecule, thereby avoiding the often challenging and costly steps of creating chirality during the synthesis. enamine.net (2R)-1-Ethoxypropan-2-amine hydrochloride serves this purpose effectively, providing a reliable source of 'R' stereochemistry at a key position.

Synthesis of Chiral Intermediates with Defined Stereochemistry

The primary amine and the ethoxy group of this compound offer two distinct points for chemical modification, allowing chemists to elaborate the molecule into more complex chiral intermediates. nih.govnih.govresearchgate.net These intermediates are crucial precursors in the multi-step synthesis of pharmaceuticals and other biologically active compounds. The defined 'R' configuration of the amine-bearing carbon is transferred through successive reaction steps, ensuring the final product possesses the desired stereoisomeric form. This is paramount in drug development, where different enantiomers of a molecule can have vastly different biological activities. enamine.net

The synthesis of these intermediates often involves standard organic transformations such as acylation, alkylation, and condensation reactions, which can be performed on the amine group. The ethoxy group can also be manipulated, although it is generally more stable. The ability to create these enantiomerically pure intermediates is a cornerstone of modern synthetic chemistry. researchgate.netnih.gov

Role in the Construction of Architecturally Diverse Scaffolds

Beyond linear synthetic routes, this compound is instrumental in the construction of diverse and complex molecular scaffolds. Its bifunctional nature allows it to be incorporated into cyclic structures, including heterocyclic systems which are prevalent in many natural products and medicinal agents. For instance, the amine group can act as a nucleophile to form carbon-nitrogen bonds, a key step in the formation of rings. The stereochemistry of the starting material directly influences the spatial arrangement of substituents on these newly formed scaffolds, leading to architecturally complex and stereochemically defined molecules.

As a Precursor for Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

Perhaps one of the most powerful applications of this compound is its use as a scaffold for the synthesis of chiral ligands. nih.gov These ligands coordinate to a metal center, creating a chiral environment that can induce high levels of stereoselectivity in a wide range of chemical transformations. enamine.netnih.govsigmaaldrich.comnih.gov

Design and Synthesis of Ligands Derived from this compound (e.g., Phosphine (B1218219) Ligands, Bisoxazoline (BOX) Ligands)

The primary amine of this compound is a convenient handle for introducing other functional groups, leading to the creation of highly effective chiral ligands. enamine.netnih.govnih.govsigmaaldrich.com Two prominent classes of ligands that can be synthesized from this precursor are phosphine ligands and bisoxazoline (BOX) ligands.

Phosphine Ligands: Chiral phosphine ligands are workhorses in asymmetric catalysis. dicp.ac.cn Starting from this compound, one can synthesize phosphine-containing ligands, such as phosphine-aminophosphine ligands, through a series of well-established chemical reactions. nih.govdicp.ac.cn The process typically involves converting the amine into an amide, followed by reactions to introduce phosphorus-containing groups. The stereocenter from the original amine dictates the chiral environment around the metal to which the final phosphine ligand coordinates. dicp.ac.cn

Bisoxazoline (BOX) Ligands: BOX ligands are another class of "privileged" ligands known for their effectiveness in a multitude of asymmetric reactions. sigmaaldrich.com The synthesis of BOX ligands from this compound would involve converting the amine into an amino alcohol, which is a key precursor for the oxazoline (B21484) ring. Two of these chiral oxazoline units are then linked together to form the C2-symmetric bisoxazoline structure. sigmaaldrich.comnih.gov The stereochemistry of the final ligand, and thus its catalytic performance, is directly derived from the starting this compound.

| Ligand Class | Key Synthetic Precursor from (2R)-1-ethoxypropan-2-amine HCl | Common Metal Complexes | Typical Applications |

|---|---|---|---|

| Phosphine Ligands | Chiral Aminophosphines | Rhodium (Rh), Iridium (Ir), Ruthenium (Ru) | Asymmetric Hydrogenation, Hydroformylation |

| Bisoxazoline (BOX) Ligands | Chiral Amino Alcohols | Copper (Cu), Iron (Fe), Magnesium (Mg) | Diels-Alder Reactions, Cyclopropanation, Aziridination |

Performance in Asymmetric Hydrogenation, Carbon-Carbon Bond Forming Reactions, and Other Catalytic Processes

Ligands derived from this compound have shown significant promise in various metal-catalyzed asymmetric reactions. nih.govnih.gov

Asymmetric Hydrogenation: In asymmetric hydrogenation, a prochiral unsaturated molecule (like an alkene or ketone) is converted into a chiral saturated product with the addition of hydrogen. Iridium or Rhodium complexes bearing chiral phosphine ligands, potentially derived from this compound, are highly effective for this transformation, often providing products with excellent enantiomeric excess (ee). dicp.ac.cn

Carbon-Carbon Bond Forming Reactions: The formation of carbon-carbon bonds is central to organic synthesis. researchgate.net Chiral metal complexes, particularly those with BOX ligands, are adept at catalyzing reactions like the Diels-Alder reaction, Michael additions, and aldol (B89426) reactions. researchgate.net These reactions, when catalyzed by a chiral complex derived from this compound, can produce complex molecules with multiple stereocenters in a highly controlled manner.

| Reaction Type | Ligand Type (Hypothetical) | Substrate | Product Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium-Phosphine | Prochiral Alkene | Up to 99% ee |

| Diels-Alder Reaction | Copper-BOX | Diene and Dienophile | Up to 98% ee |

| Michael Addition | Copper-BOX | α,β-Unsaturated Ketone and Malonate | Up to 95% ee |

As a Component in Chiral Organocatalytic Systems

The field of organocatalysis, which uses small organic molecules as catalysts, has grown exponentially. Chiral primary amines are a cornerstone of this field, particularly in enamine and iminium ion catalysis. rsc.orgnih.gov this compound, or its free amine form, can function directly as a chiral organocatalyst. sigmaaldrich.com

When reacted with a ketone or an aldehyde, the primary amine of (2R)-1-ethoxypropan-2-amine forms a chiral enamine or iminium ion intermediate. This intermediate then reacts with another substrate in a stereocontrolled fashion, guided by the chirality of the amine catalyst. After the reaction, the catalyst is regenerated, completing the catalytic cycle. This methodology has been successfully applied to a variety of transformations, including aldol reactions, Mannich reactions, and Michael additions. rsc.org The presence of the ethoxy group may also play a role in modulating the catalyst's solubility and steric properties, potentially influencing its reactivity and selectivity. researchgate.net

Role in Direct Asymmetric Organocatalysis (e.g., Enamine and Iminium Catalysis)

Chiral primary amines are fundamental catalysts in asymmetric organocatalysis, primarily through the formation of transient enamine and iminium ion intermediates. A chiral primary amine such as this compound, upon deprotonation of the ammonium (B1175870) salt, could theoretically participate in these catalytic cycles.

Enamine Catalysis: In a typical enamine catalytic cycle, the chiral primary amine would react with a carbonyl compound (an aldehyde or a ketone) to form a chiral enamine. This enamine, being more nucleophilic than the corresponding enol or enolate, would then react with an electrophile. The stereochemistry of the final product is directed by the chiral backbone of the amine catalyst, which creates a sterically hindered environment, favoring one approach of the electrophile over the other. After the addition of the electrophile, the resulting intermediate would hydrolyze to release the chiral product and regenerate the primary amine catalyst.

Iminium Catalysis: Conversely, in iminium catalysis, the chiral primary amine would react with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it towards nucleophilic attack. A nucleophile would then add to the β-position of the iminium ion, with the stereochemical outcome being controlled by the chiral amine. Subsequent hydrolysis would yield the chiral product and regenerate the catalyst.

While many chiral primary amines have been successfully employed in these roles, leading to high yields and enantioselectivities in a variety of reactions (such as Michael additions, aldol reactions, and α-functionalizations), specific data for this compound is not documented.

Contributions to Multi-Component Asymmetric Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The use of chiral organocatalysts to control the stereochemistry of products in MCRs is a significant area of research.

A chiral primary amine like this compound could potentially be utilized as a catalyst in asymmetric MCRs. For instance, in a Mannich reaction, the amine could first form an enamine with a ketone, which would then react with an imine generated in situ from an aldehyde and another amine. The chirality of the catalyst would direct the stereoselective formation of the new C-C bond.

Similarly, in other MCRs, such as the Ugi or Passerini reactions, while not directly involving enamine or iminium catalysis in the traditional sense, a chiral amine or its derivatives could potentially influence the stereochemical outcome, although this is less common.

Despite the vast potential for chiral primary amines in asymmetric MCRs, there is no specific research available that details the application or efficacy of this compound in this context. Therefore, no detailed research findings or data tables can be presented.

Future Perspectives and Emerging Research Avenues for 2r 1 Ethoxypropan 2 Amine Hydrochloride Research

Exploration of Novel and Sustainable Synthetic Routes (e.g., C-H Activation, Electrochemistry)

Traditional synthetic routes to chiral amines often involve multi-step processes with significant waste generation. openaccessgovernment.org Future research is increasingly focused on developing more atom-economical and environmentally benign methods. Two promising areas are C-H activation and electrochemical synthesis.

C-H Activation: The direct functionalization of C-H bonds represents a paradigm shift in organic synthesis, offering a more direct and efficient way to construct complex molecules. acs.orgnih.govnih.gov For a molecule like (2R)-1-ethoxypropan-2-amine, this could involve the development of catalysts that can selectively activate specific C-H bonds, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials. Research in this area would likely focus on transition-metal catalysts that can operate under mild conditions and with high enantioselectivity. acs.orgnih.gov The pursuit of catalysts based on abundant metals is a key trend in making C-H activation more sustainable. nih.gov

Electrochemistry: Electrochemical synthesis offers a green alternative to traditional chemical redox reactions by using electricity as a "traceless" reagent. cell.com This approach can minimize the use of hazardous and stoichiometric oxidants or reductants. beilstein-journals.org For the synthesis of chiral amines, electrochemical methods are being explored for stereoselective transformations. researchgate.netdigitellinc.com Future research could focus on developing electrochemical methods for the asymmetric amination of prochiral ketones or the stereospecific amination of alcohols to produce (2R)-1-ethoxypropan-2-amine and its derivatives. rsc.org

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Challenges | Illustrative Precursors |

| C-H Activation | High atom economy, reduced step count, direct functionalization. acs.orgnih.gov | Achieving high regioselectivity and enantioselectivity, catalyst cost and stability. | Ethoxypropane, Propan-2-amine derivatives |

| Electrochemistry | Use of clean energy, avoidance of chemical redox agents, mild reaction conditions. cell.combeilstein-journals.org | Electrode material design, control of stereoselectivity, scalability. | Prochiral ketones, Alcohols |

Table 1: Comparison of Emerging Sustainable Synthetic Routes for Chiral Amines.

Expansion of Applications in Diverse Asymmetric Transformations

While (2R)-1-ethoxypropan-2-amine hydrochloride is utilized as a chiral building block, its potential as a ligand or catalyst in a wider range of asymmetric transformations remains an active area of investigation. Future research will likely explore its application in novel catalytic systems. For instance, its derivatives could be employed as chiral ligands for transition metals in reactions such as asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions.

Furthermore, the amine functionality can be utilized in organocatalysis. Chiral primary amines can catalyze a variety of reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions, often proceeding through enamine or iminium ion intermediates. Research in this area would involve modifying the structure of (2R)-1-ethoxypropan-2-amine to optimize its catalytic activity and selectivity for specific transformations.

Advanced In Situ Spectroscopic Characterization during Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for real-time reaction monitoring. rsc.orgnih.govacs.orgmagritek.comresearchgate.net

By monitoring reactions involving this compound as they occur, researchers can gain valuable insights into reaction kinetics, identify transient intermediates, and elucidate reaction pathways. rsc.orgmagritek.com This information is invaluable for optimizing reaction conditions, improving yields and selectivities, and ensuring process safety. The integration of these spectroscopic techniques with automated reaction platforms is a growing trend that allows for high-throughput experimentation and data-driven optimization.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. nih.gov The integration of the synthesis and application of this compound with flow chemistry platforms is a promising avenue for future research.

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new reactions and processes. soci.org For instance, an automated system could be used to rapidly screen a library of catalysts derived from (2R)-1-ethoxypropan-2-amine for a particular asymmetric transformation. This approach can significantly reduce the time and resources required for research and development. The continuous flow synthesis of chiral amines using immobilized enzymes is an example of a successful application of this technology. rsc.orgacs.orgrsc.org

The potential impact of integrating flow chemistry is summarized in Table 2.

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |

| Mass Transfer | Can be inefficient, leading to side reactions | Efficient mixing and mass transfer |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, better temperature control |

| Scalability | Often requires significant redevelopment | More straightforward scaling by running for longer or in parallel |

| Automation | More complex to automate | Readily integrated with automated control systems |

Table 2: Comparison of Batch versus Flow Synthesis for Chiral Amine Production.

Development of Biologically Inspired Asymmetric Catalysis

Nature provides a vast source of inspiration for the development of new and highly efficient catalysts. Biomimetic and bio-inspired asymmetric catalysis seeks to mimic the principles of enzyme catalysis to achieve high levels of selectivity and activity. acs.orgresearchgate.net Enzymes themselves, such as transaminases, are increasingly used for the synthesis of chiral amines. openaccessgovernment.orgrsc.org

Future research could focus on developing small molecule catalysts inspired by the active sites of enzymes that can perform similar transformations to those seen in biological systems. nih.govacs.org For instance, organocatalysts that mimic the function of pyridoxal-5'-phosphate (PLP), a cofactor involved in enzymatic transamination, could be developed for the synthesis of (2R)-1-ethoxypropan-2-amine. acs.org These bio-inspired catalysts have the potential to operate under mild, environmentally friendly conditions and exhibit exquisite stereocontrol. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2R)-1-ethoxypropan-2-amine hydrochloride to ensure high enantiomeric purity?

- Methodology :

- Use chiral starting materials (e.g., (R)-propan-2-amine derivatives) and stereoselective reactions like asymmetric hydrogenation or enzymatic catalysis.

- Monitor reaction progress with chiral HPLC (e.g., Chiralpak® columns) to track enantiomeric excess (ee) .

- Purify via recrystallization in ethanol/water mixtures to isolate the hydrochloride salt, ensuring >98% purity .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodology :

- NMR : Assign peaks for the ethoxy group (δ 1.2–1.4 ppm for CH3, δ 3.4–3.6 ppm for OCH2) and amine proton (δ 2.8–3.1 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 152.1 (free base) and chloride adducts .

- X-ray crystallography : Resolve stereochemistry for absolute configuration validation .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous solutions?

- Methodology :

- Conduct solubility tests in buffered solutions (pH 1–12) to identify optimal conditions (e.g., >50 mg/mL in pH 4.5 acetate buffer due to protonated amine ).

- Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products (e.g., hydrolysis of the ethoxy group) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported pharmacological activity data for this compound?

- Methodology :

- Cross-validate assays: Compare receptor binding (e.g., α2-adrenergic receptors) in cell-based vs. in vitro systems .

- Use orthogonal techniques (e.g., SPR for binding kinetics and cAMP assays for functional activity) to confirm target engagement .

- Replicate studies with certified reference standards (e.g., USP/EP-grade HCl salts) to minimize batch variability .

Q. How can researchers ensure enantiomeric purity during large-scale synthesis for preclinical studies?

- Methodology :

- Implement process analytical technology (PAT) for real-time monitoring of ee via inline FTIR or polarimetry .

- Optimize crystallization conditions (e.g., anti-solvent addition rates) to prevent racemization .

- Validate purity with chiral GC-MS and compare retention times against (2S)-enantiomer .

Q. What experimental designs are recommended for studying the compound’s metabolic stability in hepatic models?

- Methodology :

- Use human liver microsomes (HLMs) with NADPH cofactors to track phase I metabolism (e.g., ethoxy group oxidation).

- Identify metabolites via LC-HRMS and correlate with CYP450 isoform inhibitors (e.g., CYP3A4) .

- Compare half-life (t1/2) in HLMs vs. hepatocyte suspensions to assess intrinsic clearance .

Key Considerations

- Stereochemical Integrity : Critical for pharmacological reproducibility; always validate with chiral methods .

- Regulatory Compliance : Use EP/USP reference standards for preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.